

3-Bromobenzylmercaptan physical properties

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Compound of Interest

Compound Name: 3-Bromobenzylmercaptan

Cat. No.: B1598135

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An In-Depth Technical Guide to 3-Bromobenzylmercaptan

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **3-Bromobenzylmercaptan**, a versatile reagent in organic synthesis and a valuable building block in the field of drug discovery. This document outlines its fundamental physical and chemical properties, provides detailed protocols for its safe handling and storage, and explores its applications. The content is structured to deliver both theoretical understanding and practical, actionable insights for laboratory professionals.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of **3-Bromobenzylmercaptan** is essential for its effective application and for ensuring laboratory safety.

Property	Value
Molecular Formula	C ₇ H ₇ BrS[1][2]
Molecular Weight	203.10 g/mol [1][2][3][4]
Appearance	Colorless to light yellow liquid
Boiling Point	165 °C at 21 hPa
Density	1.56 g/mL at 25 °C
Solubility	Insoluble in water. Soluble in toluene.[1]
CAS Number	886497-84-3[1][2]

Synthesis and Reactivity

While various synthetic routes to **3-Bromobenzylmercaptan** exist, a common laboratory-scale preparation involves the nucleophilic substitution of 3-bromobenzyl bromide with a sulfur nucleophile. For instance, reaction with thiourea followed by hydrolysis, or direct reaction with sodium hydrosulfide, can yield the desired product. The reactivity of **3-**

Bromobenzylmercaptan is characterized by the distinct functionalities of the thiol and the aryl bromide. The thiol group can undergo S-alkylation, oxidation to the disulfide, or act as a nucleophile in various coupling reactions. The aryl bromide moiety is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents at the 3-position of the benzene ring.

Experimental Protocols

Safe Handling and Storage

Due to its potential hazards and strong odor, **3-Bromobenzylmercaptan** must be handled with appropriate safety precautions.

- Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[5][6][7] Eyewash stations and safety showers must be readily accessible.[5][6]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.^[5]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.^[5] Avoid prolonged or repeated skin contact.
- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.^[5]
- Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.^{[1][7]} Keep the container tightly closed.^{[1][5][6][7]} It is noted to be air-sensitive, thus storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.^{[1][7]} The compound should be stored away from strong oxidizing agents.^[1]

Purity Assessment via Spectroscopic Methods

The purity and identity of **3-Bromobenzylmercaptan** should be confirmed before use. A combination of spectroscopic techniques is typically employed for this purpose.

Workflow for Spectroscopic Analysis of **3-Bromobenzylmercaptan**

Caption: A generalized workflow for the spectroscopic analysis and purity determination of **3-Bromobenzylmercaptan**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (typically in the range of 6.5-8.0 ppm) and the benzylic protons of the -CH₂SH group (around 2.0-3.0 ppm).^[8] The integration of these signals should correspond to the number of protons in each environment.
 - ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of **3-Bromobenzylmercaptan** will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions to look for include those corresponding to the S-H stretch of the thiol and the C-H and C=C stretches of the aromatic ring.

Applications in Drug Discovery and Development

3-Bromobenzylmercaptan is a valuable building block in medicinal chemistry for several reasons:

- **Scaffold for Derivatization:** The presence of two reactive sites, the thiol and the aryl bromide, allows for sequential and orthogonal chemical modifications. This enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
- **Introduction of a Key Pharmacophore:** The benzylmercaptan motif is present in various biologically active molecules. The thiol group can act as a hydrogen bond donor or acceptor, or it can coordinate to metal ions in metalloenzymes.
- **Modulation of Physicochemical Properties:** The incorporation of the 3-bromobenzyl moiety can influence a drug candidate's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

Conclusion

3-Bromobenzylmercaptan is a key reagent with diverse applications in organic synthesis and drug discovery. A comprehensive understanding of its physical properties, coupled with strict adherence to safe handling protocols, is paramount for its effective and safe utilization in a research setting. The spectroscopic techniques outlined in this guide provide a robust framework for ensuring the quality and identity of this important chemical building block.

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